(S)-Mephenytoin
(S)-Mephenytoin
(S)-Mephenytoin is an imidazolidine-2,4-dione.
Brand Name:
Vulcanchem
CAS No.:
70989-04-7
VCID:
VC20759039
InChI:
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
SMILES:
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
(S)-Mephenytoin
CAS No.: 70989-04-7
Cat. No.: VC20759039
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-Mephenytoin is an imidazolidine-2,4-dione. |
|---|---|
| CAS No. | 70989-04-7 |
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1 |
| Standard InChI Key | GMHKMTDVRCWUDX-LBPRGKRZSA-N |
| Isomeric SMILES | CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
| SMILES | CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
| Canonical SMILES | CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
| Appearance | Assay:≥98%A crystalline solid |
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